[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate
Overview
Description
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(Acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate is a natural product found in Euphorbia kansui with data available.
Scientific Research Applications
Asymmetric Synthesis Techniques
Marchionni and Vogel (2001) developed a method for asymmetric synthesis of long-chain and polycyclic polypropanoate fragments starting from 2,2'-ethylidenebis[3,5-dimethylfuran]. This method involves the synthesis of compounds structurally related to the specified chemical, emphasizing the creation of complex structures with multiple stereogenic centers, useful in diverse synthetic applications (Marchionni & Vogel, 2001).
Transannular Cyclization Reactions
Hayano and Shirahama (1996) investigated transannular cyclization reactions, producing novel compounds with structures that have similarities to the specified chemical. This research highlights the potential of using such complex molecules in the synthesis of novel organic compounds with unique structures (Hayano & Shirahama, 1996).
Diterpene Synthesis
Research on Caesalpinia platyloba by Gómez-Hurtado et al. (2013) included the synthesis of cassane diterpenes with structures related to the specified compound. This study demonstrates the diversity and complexity of natural product synthesis, contributing to the field of medicinal and synthetic chemistry (Gómez-Hurtado et al., 2013).
Novel Azaartemisinin Derivatives
Al-Oqail et al. (2003) conducted research on new azaartemisinin derivatives, highlighting the significance of structural modifications in artemisinin, a compound structurally related to the specified chemical. This research is important for developing new antimalarial and cytotoxic agents (Al-Oqail et al., 2003).
Long-Chain Polyol Synthesis
Schwenter and Vogel (2000) described a new approach to asymmetrically synthesize long-chain polyols, relevant to the synthesis of compounds similar to the specified chemical. This research contributes to the development of complex organic molecules useful in various chemical industries (Schwenter & Vogel, 2000).
properties
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3/b12-11+,14-13+/t20-,23+,24-,26+,27-,29+,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXKKJDQNXPUSI-HDJUQUQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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